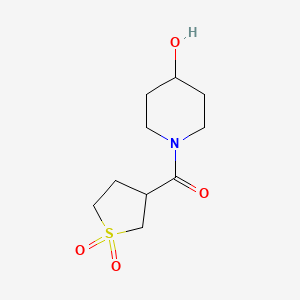
(1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone, also known as DPHM, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DPHM is a small molecule that has been synthesized and studied for its biochemical and physiological effects.
作用機序
(1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone is believed to exert its effects through the inhibition of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, (1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone can reduce inflammation and potentially inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
(1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone has been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators. It has also been shown to have anti-cancer properties by inhibiting the growth of cancer cells. In addition, (1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone has been shown to have neuroprotective effects in a rat model of Parkinson's disease. It is believed that these effects are due to the inhibition of certain enzymes such as COX-2 and 5-LOX.
実験室実験の利点と制限
One advantage of using (1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone in lab experiments is that it is a small molecule that can easily penetrate cell membranes. Additionally, (1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone has been shown to have low toxicity in animal models. However, one limitation of using (1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone in lab experiments is that it has low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on (1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone. One potential direction is to investigate its potential as a therapeutic agent in other diseases such as Alzheimer's disease and multiple sclerosis. Additionally, further studies are needed to determine the optimal dosage and administration of (1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone in humans. Finally, the development of more efficient synthesis methods for (1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone could potentially increase its availability for research purposes.
合成法
The synthesis method of (1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone involves the reaction of 4-hydroxypiperidine with 1,5-dimethylpyrazole-4-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine, and the resulting product is purified by column chromatography. The yield of (1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone is typically around 50%.
科学的研究の応用
(1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone has been studied for its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory and anti-cancer properties. In a study conducted on mice, (1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone was found to inhibit the growth of breast cancer cells. Additionally, (1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone has been shown to have neuroprotective effects in a rat model of Parkinson's disease.
特性
IUPAC Name |
(1,5-dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-8-10(7-12-13(8)2)11(16)14-5-3-9(15)4-6-14/h7,9,15H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQZXALDHLUKSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)N2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-Nitro-3-(trifluoromethyl)anilino]propanamide](/img/structure/B7541771.png)

![2,3-Dihydro-1-benzothiophen-2-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541777.png)
![(5-Chlorofuran-2-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541784.png)
![2-[(5-Chlorothiadiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7541785.png)






![1-[3-(4-Hydroxypiperidin-1-yl)-3-oxopropyl]pyrrolidine-2,5-dione](/img/structure/B7541824.png)
